
2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both a pyrimidine ring and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carboxylic acid typically involves the reaction of a pyrimidine derivative with a piperazine derivative. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction can be carried out under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols.
科学的研究の応用
2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an acetylcholinesterase inhibitor, which means it inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also an acetylcholinesterase inhibitor and has been studied for its potential in treating Alzheimer’s disease.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: This compound is used in organic synthesis and has different functional groups compared to 2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carboxylic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to interact with a variety of molecular targets. Its acetyl group and carboxylic acid group provide additional sites for chemical modification, making it a versatile compound in medicinal chemistry.
特性
分子式 |
C11H14N4O3 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
2-(4-acetylpiperazin-1-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N4O3/c1-8(16)14-2-4-15(5-3-14)11-12-6-9(7-13-11)10(17)18/h6-7H,2-5H2,1H3,(H,17,18) |
InChIキー |
UXTMKCUJJHQOOB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


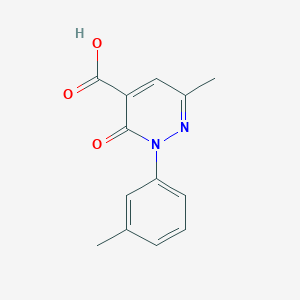
![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)
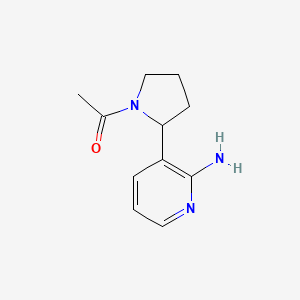

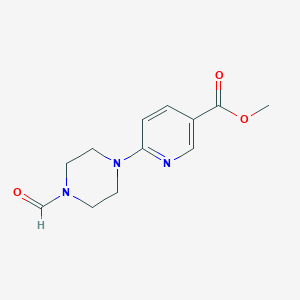

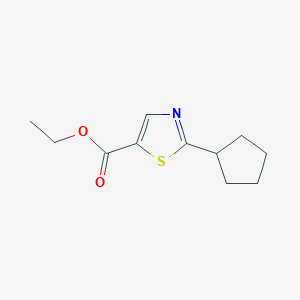

![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)


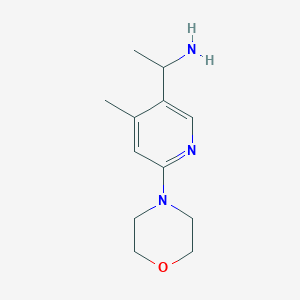

![4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine](/img/structure/B11799127.png)
